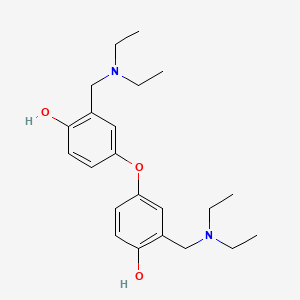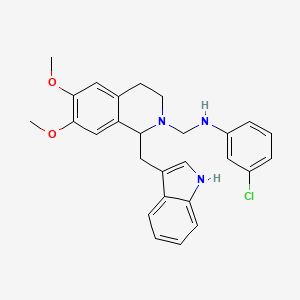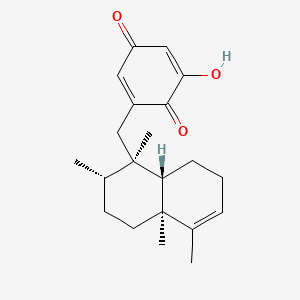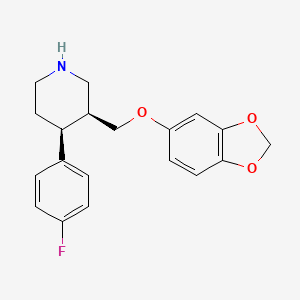
1,4-Methanoanthra(2,3-c)oxepin-7,12-dione, 1,3,4,5-tetrahydro-4,6,13-trihydroxy-3,11-dimethoxy-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Methanoanthra(2,3-c)oxepin-7,12-dione, 1,3,4,5-tetrahydro-4,6,13-trihydroxy-3,11-dimethoxy-3-methyl- is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl and methoxy groups. This compound is part of the larger family of heterocyclic compounds, which are known for their diverse chemical properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Methanoanthra(2,3-c)oxepin-7,12-dione, 1,3,4,5-tetrahydro-4,6,13-trihydroxy-3,11-dimethoxy-3-methyl- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases as catalysts, and the reactions are carried out under reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
1,4-Methanoanthra(2,3-c)oxepin-7,12-dione, 1,3,4,5-tetrahydro-4,6,13-trihydroxy-3,11-dimethoxy-3-methyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
1,4-Methanoanthra(2,3-c)oxepin-7,12-dione, 1,3,4,5-tetrahydro-4,6,13-trihydroxy-3,11-dimethoxy-3-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use as an anti-cancer or anti-inflammatory agent.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,4-Methanoanthra(2,3-c)oxepin-7,12-dione, 1,3,4,5-tetrahydro-4,6,13-trihydroxy-3,11-dimethoxy-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Similar compounds include other heterocyclic compounds with multiple hydroxyl and methoxy groups, such as:
1,4-Methanoanthra(2,3-c)oxepin derivatives: These compounds share a similar core structure but differ in the substituents attached to the ring system.
Anthraquinones: These compounds have a similar quinone structure and exhibit comparable chemical properties.
Uniqueness
1,4-Methanoanthra(2,3-c)oxepin-7,12-dione, 1,3,4,5-tetrahydro-4,6,13-trihydroxy-3,11-dimethoxy-3-methyl- is unique due to its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
75963-64-3 |
|---|---|
分子式 |
C22H20O8 |
分子量 |
412.4 g/mol |
IUPAC名 |
3,14,17-trihydroxy-7,18-dimethoxy-18-methyl-19-oxapentacyclo[15.2.1.02,15.04,13.06,11]icosa-2(15),3,6(11),7,9,13-hexaene-5,12-dione |
InChI |
InChI=1S/C22H20O8/c1-21(29-3)22(27)7-10-14(12(8-22)30-21)20(26)16-15(18(10)24)17(23)9-5-4-6-11(28-2)13(9)19(16)25/h4-6,12,24,26-27H,7-8H2,1-3H3 |
InChIキー |
MUMBPBZURIYBJJ-UHFFFAOYSA-N |
正規SMILES |
CC1(C2(CC(O1)C3=C(C2)C(=C4C(=C3O)C(=O)C5=C(C4=O)C=CC=C5OC)O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


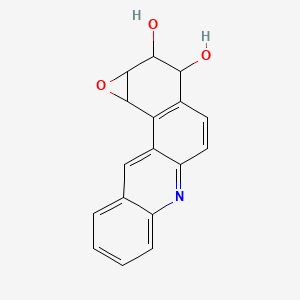
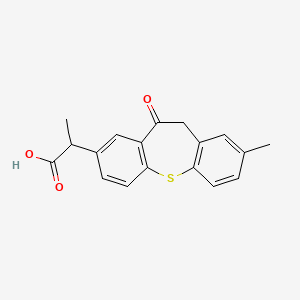

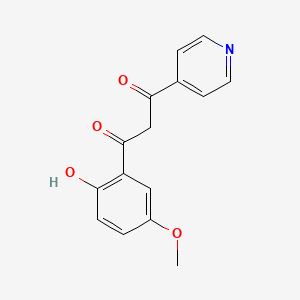

![4'-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one;propanedioic acid](/img/structure/B12798535.png)
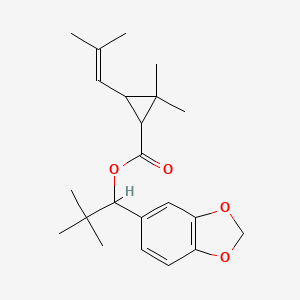
![4'-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one;propanedioic acid](/img/structure/B12798544.png)
